Cas no 892778-58-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine)

4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazol-5-amine, 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-
- AKOS001915088
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
- CCG-166816
- 892778-58-4
- 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine
- F1603-0530
- 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine
-
- インチ: 1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3
- InChIKey: VXEIBDSPOYZCFQ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(CC)=C2)C(N)=C(C2ON=C(C3=CC=C(Cl)C=C3)N=2)N=N1
計算された属性
- せいみつぶんしりょう: 366.0995868g/mol
- どういたいしつりょう: 366.0995868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.6Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 607.5±65.0 °C(Predicted)
- 酸性度係数(pKa): -3.34±0.70(Predicted)
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1603-0530-25mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-40mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-100mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-5μmol |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-1mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-20mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-50mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-30mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-2mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1603-0530-5mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine |
892778-58-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amineに関する追加情報
Recent Advances in the Study of 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892778-58-4)
The compound 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine (CAS: 892778-58-4) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring both oxadiazole and triazole moieties, has attracted significant attention due to its unique pharmacological properties and potential applications in treating various diseases.
Recent studies have focused on the synthesis optimization of this compound, with researchers developing more efficient routes to achieve higher yields and purity. The current synthetic approach typically involves a multi-step process starting from 4-chlorobenzonitrile, followed by cyclization and click chemistry reactions to construct the complex heterocyclic core. Advanced characterization techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the final product.
Pharmacological evaluations have revealed that 892778-58-4 exhibits potent inhibitory activity against several biological targets. Most notably, preliminary in vitro studies demonstrate significant activity against protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's unique structure allows for favorable interactions with the ATP-binding sites of these kinases, providing a structural basis for its observed activity.
In cellular assays, researchers have observed that this compound shows selective cytotoxicity against certain cancer cell lines while exhibiting minimal effects on normal cells. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis through mitochondrial pathways. These findings have sparked interest in further developing this compound as a potential anticancer agent, with several research groups currently investigating structure-activity relationships to optimize its therapeutic profile.
Recent pharmacokinetic studies in animal models have provided valuable insights into the compound's absorption, distribution, metabolism, and excretion properties. While showing reasonable oral bioavailability, the compound undergoes extensive hepatic metabolism, prompting current research efforts to develop more metabolically stable analogs. Researchers are particularly focusing on modifications to the triazole and oxadiazole rings to improve metabolic stability while maintaining or enhancing pharmacological activity.
The safety profile of 892778-58-4 has been evaluated in preliminary toxicology studies, which indicate an acceptable therapeutic window at pharmacologically relevant doses. However, further comprehensive safety assessments are warranted before clinical development can be considered. Current research is also exploring the compound's potential in combination therapies with existing drugs to enhance therapeutic efficacy while minimizing adverse effects.
Looking forward, several research groups are investigating the potential of this compound scaffold in other therapeutic areas beyond oncology, including neurodegenerative diseases and autoimmune disorders. The versatility of this chemical structure suggests it may serve as a valuable starting point for the development of multiple therapeutic agents targeting different disease pathways.
892778-58-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine) 関連製品
- 558466-12-9(6-chloropyridine-3-thiol)
- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)
- 2680668-59-9(1-(Piperidin-2-yl)cyclopropane-1-carbaldehyde)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 476643-04-6(2,5-dichloro-N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}thiophene-3-carboxamide)
- 516461-42-0(2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2095704-43-9(SLV-2436 (Synonyms: SEL201-88; SEL-201))
- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)
- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)
- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)



